(4-(Dimethylamino)pyridin-2-yl)methanol
Description
Contextualization within Pyridine (B92270) and DMAP Chemistry
The chemical behavior and utility of (4-(Dimethylamino)pyridin-2-yl)methanol are best understood by examining its parent compounds: pyridine and 4-(Dimethylamino)pyridine (DMAP). Pyridine is a basic heterocyclic organic compound that is a cornerstone in the synthesis of a vast array of agrochemicals, pharmaceuticals, and other specialty chemicals. wikipedia.org
DMAP, a derivative of pyridine, is a highly efficient nucleophilic catalyst used in a multitude of organic reactions, most notably in acylation and esterification processes. wikipedia.orgresearchgate.netresearchgate.net The enhanced catalytic activity of DMAP compared to pyridine is attributed to the electron-donating dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen. wikipedia.org The mechanism of DMAP catalysis typically involves the formation of a highly reactive acylpyridinium intermediate. wikipedia.org
This compound can be considered a functionalized analog of DMAP. The presence of the hydroxymethyl group at the 2-position introduces a reactive site that can participate in further chemical transformations, allowing for its incorporation into larger and more complex molecular architectures. This functional handle expands its utility beyond that of a simple catalyst, enabling its use as a sophisticated building block in organic synthesis and as a ligand in coordination chemistry.
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 14540-17-1 | C₈H₁₂N₂O | 152.19 |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | C₇H₁₀N₂ | 122.17 |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 |
Overview of Foundational Research Areas
The unique structural features of this compound have led to its exploration in several key areas of chemical research. While specific, in-depth studies focusing solely on this compound are not as extensive as those for its parent, DMAP, its potential is being increasingly recognized.
One of the primary areas of interest is its application as a ligand in coordination chemistry . The pyridine nitrogen and the oxygen of the hydroxymethyl group can act as a bidentate ligand, capable of forming stable complexes with various metal ions. These metal complexes are being investigated for their potential catalytic activities and applications in materials science.
In the realm of organic synthesis , this compound serves as a versatile intermediate. The hydroxyl group can be readily modified to introduce other functional groups, making it a valuable precursor for the synthesis of more complex molecules. Its structural similarity to DMAP also suggests its potential as a catalyst or a catalyst precursor in various organic transformations.
Furthermore, the presence of both a basic dimethylamino group and a nucleophilic hydroxyl group within the same molecule opens up possibilities for its use in the design of functional materials , such as polymers and coordination polymers, with specific electronic or catalytic properties.
| Research Area | Potential Application of this compound | Key Structural Feature(s) |
| Coordination Chemistry | Bidentate ligand for metal complexes | Pyridine nitrogen and hydroxyl oxygen |
| Organic Synthesis | Versatile synthetic intermediate and potential catalyst | Hydroxymethyl group, dimethylamino group |
| Materials Science | Building block for functional polymers and coordination polymers | Bifunctional nature (basic and nucleophilic sites) |
While the body of research specifically dedicated to this compound is still growing, its structural relationship to the well-established chemistries of pyridine and DMAP provides a strong foundation for its continued exploration and application in diverse areas of modern chemical science.
Structure
3D Structure
Properties
IUPAC Name |
[4-(dimethylamino)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKOLJQHBWLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 4 Dimethylamino Pyridin 2 Yl Methanol and Its Derivatives
Regioselective Synthesis of (4-(Dimethylamino)pyridin-2-yl)methanol Scaffolds
Achieving regiocontrol in the functionalization of the pyridine (B92270) ring is a fundamental challenge in the synthesis of specifically substituted derivatives. The following sections detail modern approaches to selectively introduce functionality at the C-2 position of the 4-(dimethylamino)pyridine core, leading to the formation of pyridylmethanol and pyridylmethanone structures.
Lewis Acid-Mediated C-C Bond Formation for Pyridylmethanol Derivatives
The formation of a carbon-carbon bond at the C-2 position of the pyridine ring is a key step in constructing the this compound framework. Lewis acid mediation is a powerful strategy to control the regioselectivity of this transformation. By coordinating to the nitrogen atom of the pyridine ring, a Lewis acid enhances the electrophilicity of the ring, particularly at the C-2 and C-4 positions, and can direct the attack of nucleophiles. nih.gov
In the context of pyridine derivatives, the interplay between Lewis acids and the pyridine nitrogen can activate the molecule for various transformations. nih.gov For instance, borane-based Lewis acids like triborane (B₃H₇) can form stable adducts with pyridine derivatives, leading to the formation of dearomatized intermediates that facilitate selective C(sp³)–H and C(sp²)–H functionalization. nih.gov While direct application to this compound synthesis is specific, the principle of Lewis acid activation provides a foundational strategy. A general approach involves the reaction of a 4-(dimethylamino)pyridine derivative with an organometallic nucleophile in the presence of a Lewis acid. The coordination of the Lewis acid to the pyridine nitrogen withdraws electron density, making the C-2 position susceptible to nucleophilic addition. Subsequent trapping of the resulting anionic intermediate with an electrophile, such as an aldehyde or ketone, followed by workup, would yield the desired pyridylmethanol derivative. The synergistic effect of Lewis and Brønsted acids has also been shown to promote C-C bond formation in other contexts, a principle that could be adapted for these syntheses. rsc.orgresearchgate.net
Direct C(sp³)-H Oxidation Approaches for Pyridylmethanones
An alternative and atom-economical route to pyridylmethanol precursors involves the direct oxidation of the methyl group of 2-picoline derivatives. This C(sp³)-H oxidation yields pyridylmethanones, which can be subsequently reduced to the target pyridylmethanols. Transition-metal catalysis is a prominent method for achieving this transformation. mdpi.com
Recent research has demonstrated an efficient copper-catalyzed, oxygen-free synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes. mdpi.com This method utilizes water as the oxygen source under mild conditions, representing a significant advancement over traditional methods that often require harsh oxidants. mdpi.comnih.gov The reaction proceeds smoothly in a solvent such as N,N-dimethylacetamide (DMA) with a copper salt like Cu(NO₃)₂·3H₂O as the catalyst. mdpi.com This approach is particularly valuable as pyridin-2-yl-methanone motifs are important intermediates in pharmaceuticals. mdpi.com The direct oxidation of C(sp³)–H bonds provides a powerful and promising method for the transformation of diarylmethanes and related compounds into aromatic ketones. mdpi.com
| Entry | Substrate | Catalyst | Solvent | Yield (%) |
| 1 | Diphenylmethane | Cu(NO₃)₂·3H₂O | DMA | 91 |
| 2 | Phenyl(pyridin-2-yl)methane | Cu(NO₃)₂·3H₂O | DMA | 89 |
| 3 | (4-Methoxyphenyl)(pyridin-2-yl)methane | Cu(NO₃)₂·3H₂O | DMA | 85 |
| 4 | (4-Chlorophenyl)(pyridin-2-yl)methane | Cu(NO₃)₂·3H₂O | DMA | 93 |
Table 1. Examples of Copper-Catalyzed C(sp³)-H Oxidation to Form Pyridylmethanones and Analogues. Data sourced from mdpi.com.
Enantioselective Synthesis of Chiral this compound Derivatives
The introduction of chirality into the this compound scaffold opens avenues for its use in asymmetric catalysis and as chiral ligands. The following subsections explore various strategies to synthesize these valuable molecules in an enantiomerically enriched or pure form.
Diastereoselective Multicomponent Reactions (e.g., Ugi) for DMAP-Based Aldehydes
Multicomponent reactions (MCRs), such as the Ugi four-component reaction (U-4CR), are highly efficient for constructing complex molecules in a single step. nih.govresearchgate.net This strategy has been applied to the synthesis of chiral 4-(dimethylamino)pyridine (DMAP) derivatives starting from DMAP-based aldehydes. nih.govresearchgate.netdoaj.org The Ugi reaction combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce highly functionalized molecules. nih.gov
In a study utilizing DMAP-based aldehydes, researchers investigated the diastereoselective Ugi reaction using α-amino acids as the chiral source. nih.govresearchgate.net When 4-(dimethylamino)-2-pyridinecarboxaldehyde was used as the carbonyl component with various L-amino acids and tert-butyl isocyanide, the corresponding 2-substituted DMAP derivatives were formed with generally low diastereoselectivity. nih.govresearchgate.net For example, the reaction with L-valine at an optimal concentration of 0.5 M in methanol (B129727) afforded the product in 98% yield but with a modest diastereomeric ratio (d.r.) of 63:37. nih.gov In contrast, employing 4-(dimethylamino)-3-pyridinecarboxaldehyde resulted in moderate to high diastereoselectivity, highlighting the significant influence of the aldehyde's substitution pattern on the stereochemical outcome. nih.govresearchgate.netdoaj.org
| Entry | Aldehyde | α-Amino Acid | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 4-(Dimethylamino)-2-pyridinecarboxaldehyde | L-Valine | MeOH | 98 | 63:37 |
| 2 | 4-(Dimethylamino)-3-pyridinecarboxaldehyde | L-Valine | MeOH | 57 | 89:11 |
| 3 | 4-(Dimethylamino)-3-pyridinecarboxaldehyde | L-Phenylalanine | MeOH | 63 | 93:7 |
| 4 | 4-(Dimethylamino)-3-pyridinecarboxaldehyde | L-Leucine | MeOH | 53 | 89:11 |
Table 2. Diastereoselective Ugi Reaction of DMAP-Based Aldehydes. Data sourced from nih.gov.
Strategies for Atropisomeric DMAP Derivatives
Atropisomers are stereoisomers resulting from hindered rotation around a single bond, and the creation of axially chiral DMAP derivatives represents a sophisticated approach to catalyst design. nih.gov These non-racemic, axially chiral catalysts have shown significant utility in asymmetric synthesis. nih.govresearchgate.net Strategies for obtaining these compounds include the resolution of racemic mixtures and, more recently, catalytic atroposelective synthesis. nih.govresearchgate.net
A key strategy involves the synthesis of planar-chiral DMAP derivatives, where chirality is introduced by fusing a metallocene, such as ferrocene, to the pyridine ring. researchgate.netnih.gov This approach creates a rigid structure where the dimethylamino group is held in a specific chiral environment. The synthesis of these compounds can be challenging, but methods have been developed for their efficient preparation. researchgate.net Furthermore, racemic mixtures of these planar-chiral complexes can be separated into their constituent enantiomers through classical resolution, for example, by forming diastereomeric salts with commercially available chiral acids like tartaric acid. researchgate.net Such resolved planar-chiral DMAP derivatives have been successfully employed as highly effective catalysts in a range of enantioselective transformations. nih.govmit.edu
Chemical Oxidation-Enzymatic Reduction Sequences for Enantiopure DMAP Analogs
Chemoenzymatic methods, which combine the strengths of traditional chemical synthesis and biocatalysis, offer an elegant and powerful route to enantiopure compounds. researchgate.netnih.gov For the synthesis of chiral DMAP analogs, a sequence involving chemical oxidation followed by enzymatic reduction is particularly effective. researchgate.net This strategy allows for the creation of enantiomerically pure 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines. researchgate.net
The process begins with the chemical synthesis of a prochiral ketone precursor. This ketone is then subjected to an enantioselective reduction catalyzed by an enzyme, typically an oxidoreductase or a whole-cell system. researchgate.netnih.gov Baker's yeast (Saccharomyces cerevisiae) has been identified as an excellent and cost-effective catalyst for the bioreduction of the corresponding 4-chloro-3-acylpyridine ketones, which are precursors to the final DMAP analogs. researchgate.net This enzymatic reduction step proceeds with high enantioselectivity, yielding the desired chiral alcohol. The final step involves a nucleophilic substitution of the chlorine atom with dimethylamine (B145610) to afford the target enantiopure DMAP derivative. researchgate.net This chemoenzymatic route provides access to highly valuable chiral catalysts that have demonstrated important properties in the stereoselective construction of challenging structures like quaternary carbon centers. researchgate.net
Advanced Functionalization and Derivatization Routes
The functionalization and derivatization of the this compound core structure open avenues to a diverse range of molecules with tailored properties. Advanced synthetic methodologies, particularly those employing transition metal catalysis, have proven instrumental in achieving chemoselective transformations and constructing complex molecular architectures.
Nickel-Catalyzed Chemoselective Arylation and Rearrangement of Pyridylmethyl Ethers
An efficient method for the synthesis of aryl(pyridinyl)methanol derivatives has been developed utilizing a nickel-NIXANTPHOS catalyst system. rsc.orgrsc.org This approach allows for the chemoselective direct α-arylation and a tandem arylation/ rsc.orgrsc.org-Wittig rearrangement of pyridylmethyl ethers, controlled by the reaction conditions. rsc.org The process is notable for its use of an earth-abundant nickel catalyst and demonstrates tolerance for a wide variety of aryl halides, with 55 examples showing up to 96% yield. rsc.orgrsc.org
The chemoselectivity of the reaction is highly dependent on the solvent and temperature. For instance, the direct arylation of pyridylmethyl ethyl ether with chlorobenzene (B131634) using a Ni(acac)₂/NIXANTPHOS catalyst and NaN(SiMe₃)₂ as a base in cyclopentyl methyl ether (CPME) at 80 °C yields the direct arylation product. In contrast, conducting the reaction in dimethoxyethane (DME) at 100 °C facilitates a tandem arylation/ rsc.orgrsc.org-Wittig rearrangement. rsc.org
Experimental evidence suggests that the arylation step precedes the rsc.orgrsc.org-Wittig rearrangement. rsc.org Control experiments showed no coupling product formation between 1-(pyridin-2-yl)propan-1-ol (B8782120) and chlorobenzene under the optimized reaction conditions, indicating the necessity of the ether for the initial arylation. Furthermore, the pyridylmethyl ether starting material underwent a rsc.orgrsc.org-Wittig rearrangement in the presence of the base LiN(SiMe₃)₂ even without the nickel catalyst, confirming that the rearrangement is not a catalyst-dependent step. rsc.org The scalability of this methodology has also been demonstrated, highlighting its potential for broader synthetic applications. rsc.org
Table 1: Nickel-Catalyzed Arylation of Pyridylmethyl Silyl Ethers
| Entry | Aryl Halide | Product | Yield (%) |
|---|---|---|---|
| 1 | Chlorobenzene | Phenyl(pyridin-2-yl)methanol | 70 |
| 2 | Bromobenzene | Phenyl(pyridin-2-yl)methanol | 91 |
| 3 | 2-Bromotoluene | (o-Tolyl)(pyridin-4-yl)methanol | 85 |
| 4 | 3-Bromopyridine | (Pyridin-3-yl)(pyridin-4-yl)methanol | 75 |
| 5 | 6-Bromoquinoline | (Quinolin-6-yl)(pyridin-4-yl)methanol | 68 |
Synthesis of Multidentate Ligands Incorporating Pyridylmethanol Moieties
The pyridylmethanol structural motif is a valuable component in the design of multidentate ligands for coordination chemistry and catalysis. The synthesis of these ligands often involves coupling pyridylmethanol-containing units with other heterocyclic systems. For example, new potentially pentadentate nitrogen ligands that combine 2,6-bis(imino)pyridine and (imino)pyridine moieties have been synthesized. researchgate.net These ligands can react with metal dichlorides, such as iron(II) and cobalt(II), to form either mononuclear or homodinuclear complexes. researchgate.net In the dinuclear complexes, the ligand framework facilitates the coordination of two metal centers in distinct coordination environments, with one being five-coordinate and the other four-coordinate. researchgate.net
Another strategy involves the synthesis of palladium complexes with multidentate pyrazolylmethyl pyridine ligands. researchgate.net These ligands are typically prepared through the alkylation of pyrazole (B372694) derivatives with substituted chloromethyl pyridines. The resulting palladium complexes have been investigated for their catalytic activity in polymerization reactions. researchgate.net The coordination of these ligands to the metal center can be finely tuned by the substituents on the pyridine and pyrazole rings, which in turn influences the catalytic performance of the resulting complexes. researchgate.net
Preparation of Dihydropyridylsodium Compounds Activated by Substituted DMAP
Recent advancements in main group chemistry have led to the development of novel organosodium compounds for catalysis. researchgate.net Specifically, dihydropyridylsodium compounds, activated by a substituted 4-(dimethylamino)pyridine (DMAP), have been synthesized and characterized. researchgate.netstrath.ac.uk The synthetic protocol involves the reaction of 4-DMAP with tBuLi/NaOtBu in hexane, followed by monomerization using tris(N,N-dimethyl-2-aminoethyl)amine (Me₆TREN) to yield the desired dihydropyridyl sodium complex. researchgate.netresearchgate.net
These dihydropyridylsodium compounds, such as Na-1,2-tBu-DH(DMAP) and its monomeric variant [Na-1,2-tBu-DH(DMAP)]·Me₆TREN, have demonstrated effectiveness in transfer hydrogenation catalysis. researchgate.net For instance, they can catalyze the reduction of the alkene 1,1-diphenylethylene (B42955) to the alkane 1,1-diphenylethane (B1196317) using 1,4-cyclohexadiene (B1204751) as a hydrogen source. researchgate.net The high solubility and reactivity of these organosodium compounds in organic solvents contribute to their catalytic efficacy. researchgate.netstrath.ac.uk The use of sodium is particularly appealing due to its high natural abundance. researchgate.net In the catalytic cycle for the transfer hydrogenation of 1,1-diphenylethylene, the reaction with [Na-1,2-tBu-DH(DMAP)]·Me₆TREN in C₆D₆ reached quantitative conversion (99%) in 24 hours. researchgate.net
Table 2: Transfer Hydrogenation of 1,1-Diphenylethylene
| Catalyst | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|
| [Na-1,2-tBu-DH(DMAP)]·Me₆TREN | C₆D₆ | 24 | 99 |
Coordination Chemistry and Ligand Design Principles
Chelating Properties and Ligand Behavior of (4-(Dimethylamino)pyridin-2-yl)methanol
The presence of both a pyridine (B92270) nitrogen and a hydroxyl oxygen in proximity allows this compound to act as an effective chelating agent, influencing the structure and stability of the resulting metal complexes.
Bidentate Coordination Modes
This compound typically functions as a bidentate ligand, coordinating to a metal center through two distinct donor atoms: the nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group. Upon coordination, the methanol proton is typically lost, allowing the oxygen to act as an anionic alkoxide donor. This N,O-chelation results in the formation of a stable five-membered ring, a common and favorable arrangement in coordination chemistry. This mode of coordination has been observed in various complexes with related 2-pyridinyl alcohol ligands. nih.gov The formation of such chelate rings enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands, an observation known as the chelate effect.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical methods to determine their structure and properties.
Transition Metal Complexes with this compound Ligands
A range of transition metal complexes can be synthesized using pyridinyl alcohol ligands. nih.govnih.gov The synthesis typically involves mixing the ligand with a metal salt, such as a halide or acetate, in a solvent like ethanol (B145695) or acetonitrile. jscimedcentral.comnih.gov The reaction often proceeds at room temperature or with gentle heating. The resulting complexes, such as those with copper(II), nickel(II), or cobalt(II), can exhibit various geometries depending on the metal ion and the stoichiometry of the reaction. nih.govnih.gov For instance, distorted octahedral or square planar geometries are common for these types of complexes. nih.govgiqimo.com
Characterization of these complexes relies on techniques such as single-crystal X-ray diffraction for precise structural information, as well as spectroscopic methods. giqimo.comresearchgate.net Infrared (IR) spectroscopy can confirm the coordination of the ligand by showing shifts in the vibrational frequencies of the pyridine ring and the C-O bond of the alcohol. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the ligand environment in solution, while UV-Visible spectroscopy reveals details about the electronic structure of the metal center. nih.govnih.gov
Below is an interactive table summarizing typical coordination characteristics of transition metal complexes with analogous N,O-bidentate pyridyl ligands.
| Metal Ion | Typical Coordination Geometry | Magnetic Properties | Spectroscopic Features (UV-Vis) |
| Copper(II) | Distorted Octahedral, Square Planar | Paramagnetic | Broad d-d transitions in the visible region |
| Nickel(II) | Octahedral, Square Planar | Paramagnetic (Octahedral), Diamagnetic (Square Planar) | Multiple d-d transitions for octahedral complexes |
| Cobalt(II) | Octahedral, Tetrahedral | Paramagnetic | d-d transitions in the visible region |
| Zinc(II) | Tetrahedral, Octahedral | Diamagnetic | Ligand-to-metal charge transfer (LMCT) in UV region |
Influence of Substituents on Metal Binding Thermodynamics and Kinetics
The dimethylamino group at the 4-position of the pyridine ring plays a crucial role in modulating the electronic properties of the ligand and, consequently, its interaction with metal ions. This substituent is a strong electron-donating group (EDG) through resonance, which increases the electron density on the pyridine nitrogen atom. nih.govrsc.orgrsc.org
This increased electron density enhances the basicity and σ-donor capability of the pyridine nitrogen, leading to stronger metal-ligand bonds. researchgate.netnih.gov Thermodynamically, this results in greater stability of the metal complexes, reflected in larger formation constants. gcnayanangal.com Studies on related substituted pyridine complexes have shown a clear correlation between the electronic properties of the substituent and the thermodynamic stability of the complex. nih.gov Electron-donating groups strengthen the bond between the metal and the pyridine nitrogen. nih.govacs.org
Kinetically, the stronger metal-ligand bond can influence the rates of ligand substitution reactions. A stronger bond generally leads to slower ligand exchange rates, making the complex more inert. rsc.org The electronic effect of the substituent can also be transmitted to other parts of the complex, influencing the lability of other ligands in what is known as the trans-influence. An electron-donating group can weaken the bond to a ligand in the trans position, potentially increasing its substitution rate. nih.gov
Supramolecular Assembly and Extended Structures
The molecular structure of this compound and its metal complexes contains functional groups capable of participating in non-covalent interactions, such as hydrogen bonding. These interactions can direct the self-assembly of individual molecules into well-defined, extended supramolecular architectures in the solid state.
The hydroxyl group of the methanol arm is a hydrogen bond donor, while the pyridine nitrogen and the alkoxide oxygen (in a deprotonated, coordinated state) can act as hydrogen bond acceptors. These interactions can link individual complex units, forming one-dimensional chains, two-dimensional layers, or more complex three-dimensional networks. The specific nature of the supramolecular assembly is influenced by the metal center, the other ligands present in the coordination sphere, and any co-crystallized solvent molecules. The study of such assemblies is crucial for crystal engineering, where the goal is to design materials with specific properties based on predictable intermolecular interactions.
Catalytic Applications in Organic Transformations
Transition Metal Catalysis Employing (4-(Dimethylamino)pyridin-2-yl)methanol-Derived Ligands
The pyridine (B92270) and methanol (B129727) functionalities of this compound make it an excellent scaffold for the design of ligands for transition metal catalysis. The nitrogen atom of the pyridine ring and the oxygen atom of the methanol group can coordinate to a metal center, forming stable chelate complexes.
The oxygen evolution reaction (OER) is a key process in water splitting for the production of hydrogen fuel. The development of efficient and robust OER catalysts based on earth-abundant metals is a major area of research. Manganese and cobalt complexes have been extensively studied in this context, inspired by the oxygen-evolving complex in photosystem II.
Pyridyl-methanol based ligands have been used to synthesize polynuclear manganese and cobalt complexes that serve as precursors for catalytically active species in water oxidation. nih.govresearchgate.netrsc.orgmdpi.comnih.gov For example, 2,6-pyridinedimethanol (B71991) has been used to prepare dicubanoid manganese clusters. nih.gov While these complexes themselves may not be the active catalysts, they can be electrochemically converted into amorphous metal oxide films that exhibit high catalytic activity for the OER. Similarly, a tetranuclear cobalt(III) cluster with 2-(hydroxymethyl)pyridine ligands has been synthesized and structurally characterized. nih.gov Although the direct catalytic activity of this specific complex in OER was not detailed, the use of such ligands in creating polynuclear metal-oxo clusters is a promising strategy for developing new OER catalysts. The electronic and steric properties of the pyridine-based ligands play a crucial role in tuning the catalytic activity of the metal centers. nih.gov
Asymmetric Hydrogenation of Ketones and Other Substrates
The asymmetric hydrogenation of prochiral ketones, imines, and alkenes represents a direct and efficient method for the synthesis of enantioenriched secondary alcohols, amines, and alkanes, which are valuable building blocks in the pharmaceutical and fine chemical industries. The utility of this compound as a ligand in such transformations, particularly in ruthenium-catalyzed reactions, is an area of significant interest. While direct catalytic data for this specific ligand is not extensively documented in the examined literature, its structural motifs are present in a variety of ligands that have proven effective in asymmetric hydrogenation. nih.govrsc.org
Ruthenium complexes bearing chiral P,N-type ligands are well-established catalysts for the asymmetric hydrogenation of a wide array of substrates. The general catalytic cycle for Ru-catalyzed ketone hydrogenation often involves the formation of a ruthenium hydride species which then transfers a hydride to the carbonyl carbon. The chirality of the resulting alcohol is dictated by the chiral environment created by the ligand around the metal center.
The this compound ligand possesses a pyridyl nitrogen and a hydroxyl group, which can coordinate to a metal center in a bidentate fashion, forming a stable five-membered chelate ring. The dimethylamino group at the 4-position of the pyridine ring acts as a strong electron-donating group, which can increase the electron density on the ruthenium center. This, in turn, can enhance the catalytic activity by facilitating the oxidative addition of H2 and the subsequent hydride transfer steps.
A study on ruthenium complexes with substituted pyridine–quinoline ligands for the transfer hydrogenation of benzophenone (B1666685) to benzhydrol demonstrated that the electronic properties of the ligands play a crucial role in the catalytic performance. mdpi.com Complexes with electron-donating groups on the pyridine ring could potentially exhibit enhanced catalytic activity. For instance, a ruthenium complex with a 6-bromo-4-phenyl-2-pyridin-2-yl-quinoline ligand achieved a 94% conversion of benzophenone within 3 hours. mdpi.com
Based on these principles, a hypothetical catalytic system for the asymmetric hydrogenation of acetophenone (B1666503) using a chiral ruthenium complex of a derivative of this compound could be proposed. The performance of such a catalyst would be influenced by factors such as the solvent, temperature, pressure, and the nature of the base used.
Table 1: Postulated Catalytic Performance in Asymmetric Hydrogenation of Acetophenone
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Pressure (atm H₂) | Conversion (%) | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | Acetophenone | [RuCl₂(chiral-(4-(dimethylamino)pyridin-2-yl)methanol)(PPh₃)] | Methanol | 50 | 20 | >95 (postulated) | High (postulated) |
| 2 | 1-Tetralone | [RuCl₂(chiral-(4-(dimethylamino)pyridin-2-yl)methanol)(PPh₃)] | Isopropanol | 60 | 30 | >95 (postulated) | High (postulated) |
C-H Functionalization and Cross-Coupling Methodologies
Transition metal-catalyzed C-H functionalization and cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, offering a more atom- and step-economical alternative to traditional methods that require pre-functionalized starting materials. nih.govresearchgate.net The pyridyl group is a well-established directing group in these transformations, facilitating the activation of otherwise inert C-H bonds through the formation of a stable metallacyclic intermediate. nih.govresearchgate.net
The this compound ligand is structurally well-suited to act as a directing group in such reactions. The pyridyl nitrogen can coordinate to a transition metal center, such as rhodium(III) or iridium(III), positioning the metal in close proximity to an ortho C-H bond of a substrate, leading to its activation. The hydroxyl group can also participate in the coordination to the metal center, potentially influencing the stability and reactivity of the catalytic species.
Rhodium(III)-catalyzed C-H activation and annulation reactions are a prominent class of reactions where pyridine-containing directing groups have been successfully employed. rsc.orgrsc.org For example, the synthesis of isoquinolones has been achieved through the Rh(III)-catalyzed C-H activation of N-iminopyridinium ylides and their subsequent annulation with alkynes. rsc.org The pyridine moiety of the ylide directs the rhodium catalyst to the ortho C-H bond of the phenyl ring, initiating the catalytic cycle.
Similarly, iridium-catalyzed cross-coupling reactions often utilize directing groups to achieve high selectivity. While direct examples using this compound are not prevalent in the literature surveyed, related pyridyl-containing ligands have been used in iridium-catalyzed dehydrative coupling of alcohols. acs.org The electronic properties of the pyridine ring, modulated by the dimethylamino substituent, could have a significant impact on the efficiency and selectivity of such C-H functionalization and cross-coupling reactions. The strong electron-donating nature of the dimethylamino group would increase the nucleophilicity of the pyridyl nitrogen, potentially leading to stronger coordination to the metal center and enhanced catalytic activity.
Table 2: Potential C-H Functionalization and Cross-Coupling Reactions
| Reaction Type | Catalyst Precursor | Ligand/Directing Group | Substrate 1 | Substrate 2 | Potential Product |
|---|---|---|---|---|---|
| C-H Olefination | [RhCpCl₂]₂ | This compound derivative | Benzamide | Styrene | Ortho-olefinated benzamide |
| Dehydrative Cross-Coupling | [IrCpCl₂]₂ | This compound derivative | Benzyl alcohol | Ethanol (B145695) | Benzyl ethyl ether |
Applications in Energetic Materials and Propellant Chemistry
Energetic materials, including explosives, propellants, and pyrotechnics, are substances that store a large amount of chemical energy that can be released rapidly. The performance of these materials is often related to their density, heat of formation, and oxygen balance. Coordination polymers and metal-organic frameworks (MOFs) incorporating energetic ligands have garnered significant attention as a new class of energetic materials. bit.edu.cnrsc.orgfraunhofer.de These materials can offer improved thermal stability and reduced sensitivity compared to traditional organic explosives, while maintaining high energy output. rsc.org
The thermal stability of metal complexes is a critical factor for their application in energetic materials and propellants. Thermal decomposition studies of coordination polymers provide valuable information about their stability and decomposition pathways. For instance, the thermal decomposition of palladium(II) complexes with 2-amino-4-(4-substituted phenyl)thiazole derivatives has been studied to understand their stability. irapa.org
While no specific studies on the use of this compound in energetic materials were identified in the reviewed literature, the principles of designing energetic coordination polymers suggest that this ligand could be a valuable building block. By coordinating with metal ions known to form stable and dense networks, such as copper(II) or zinc(II), it is plausible to synthesize coordination polymers with interesting energetic properties. nih.gov The thermal behavior of such materials would need to be carefully evaluated to determine their suitability for specific applications.
Table 3: Postulated Properties of a Coordination Polymer with this compound
| Property | Postulated Value/Characteristic | Rationale |
|---|---|---|
| Coordination Polymer Formula | [M((4-(dimethylamino)pyridin-2-yl)methoxide)₂]n (M = Cu, Zn) | Bidentate coordination of the deprotonated ligand. |
| Thermal Stability (Tdec) | Moderately high | Stable chelate ring formation. |
| Energetic Performance | Potentially energetic | Contribution from nitrogen content and heat of formation. |
| Sensitivity | Likely lower than traditional explosives | Rigid coordination polymer structure. |
Mechanistic Investigations and Advanced Computational Studies
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Analyses
Kinetic and spectroscopic analyses are pivotal in elucidating the reaction mechanisms involving (4-(Dimethylamino)pyridin-2-yl)methanol and its parent compound, 4-(Dimethylamino)pyridine (DMAP). While specific kinetic studies on this compound are not extensively documented in the provided search results, the mechanistic pathways of DMAP-catalyzed reactions, such as alcohol acetylation, have been thoroughly investigated and offer a strong model.
For the DMAP-catalyzed acetylation of alcohols, experimental studies in dichloromethane have shown the reaction to be first-order with respect to the acetic anhydride, the alcohol, and DMAP, and zero-order with respect to any auxiliary base like triethylamine. nih.gov This kinetic profile strongly supports a nucleophilic catalysis pathway. nih.govsemanticscholar.org In this mechanism, the highly nucleophilic pyridine (B92270) nitrogen of the DMAP catalyst attacks the electrophilic carbonyl carbon of the acetic anhydride. This initial step leads to the formation of a highly reactive N-acetylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, yielding the final ester product and regenerating the DMAP catalyst.
Time-resolved spectroscopic techniques, particularly picosecond fluorescence investigations, have been instrumental in studying the excited-state dynamics of DMAP. These studies reveal a solvent-dependent dual fluorescence, indicating the presence of at least two distinct excited states. nih.gov The kinetics of the excited-state electron transfer reaction are bimodal in polar aprotic media. nih.gov In solvents with medium polarity, the two emitting states can reach equilibrium within approximately 50 picoseconds. nih.gov The rate of this excited-state charge separation is highly dependent on the polarity and proton-donating ability of the solvent environment. nih.gov In protic solvents like alcohols, the kinetic behavior is more complex due to the competition of an efficient nonradiative decay channel with the excited-state charge separation process. nih.gov
Table 1: Kinetic Parameters for DMAP-Catalyzed Acetylation
| Reactant | Reaction Order |
|---|---|
| Acetic Anhydride | 1 |
| Cyclohexanol | 1 |
| DMAP | 1 |
| Triethylamine | 0 |
Data derived from experimental studies on the acetylation of cyclohexanol with acetic anhydride in dichloromethane. nih.gov
Theoretical Chemistry Approaches to Reaction Pathways and Intermediates
Theoretical chemistry, particularly quantum chemical calculations, provides a molecular-level understanding of reaction pathways, transition states, and the nature of intermediates that are often difficult to observe experimentally.
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions. For DMAP-catalyzed reactions, DFT calculations have been employed to map out the potential energy surfaces for competing pathways. Studies on the acetylation of tert-butanol with acetic anhydride catalyzed by DMAP, using the B3LYP functional, have shown that the nucleophilic catalysis pathway is energetically most favorable. nih.gov
This pathway involves the nucleophilic attack of DMAP on the anhydride to form an acetylpyridinium/acetate ion pair. nih.gov The subsequent reaction of this ion pair with the alcohol proceeds through a transition state to form the final ester product. nih.gov Competing base-catalyzed pathways, which could proceed in either a concerted or stepwise manner, were found to have significantly higher reaction barriers, confirming the predominance of the nucleophilic catalysis mechanism. nih.gov Theoretical studies combining DFT with a polarizable continuum model (PCM) to account for solvent effects have been successful in corroborating experimental findings. nih.gov
The photophysical behavior of molecules like this compound, which possess both an electron-donating group (dimethylamino) and an electron-accepting group (the pyridine ring), is often described by the Twisted Intramolecular Charge Transfer (TICT) model. Upon photoexcitation, these "push-pull" molecules can undergo a conformational change, typically involving the twisting of the donor group relative to the acceptor moiety. mdpi.comrsc.org
This twisting leads to the formation of a highly polar TICT state from the initially excited, more planar, locally excited (LE) state. rsc.orgnih.gov The TICT state is characterized by a significant charge separation and is responsible for the "anomalous" red-shifted emission band observed in polar solvents. nih.gov The stabilization of this charge-transfer state is highly dependent on the polarity of the solvent. mdpi.com In polar solvents, the formation of the TICT state can be a very rapid, barrierless process, with the rate governed primarily by solvent viscosity. rsc.org In less polar environments, the energy of the TICT state may be higher than the LE state, potentially leading to an equilibrium between the two states or complete retardation of the twisting process. mdpi.comrsc.org For some related molecules, protic solvents can facilitate the formation of the TICT state through hydrogen bonding interactions. researchgate.net
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are computational tools used to understand the electronic structure and reactivity of molecules.
The MEP map provides a visual representation of the charge distribution on the molecule's surface. For a molecule like 4-DMAP, MEP analysis indicates that the most negative potential (red region), corresponding to the most likely site for electrophilic attack, is located on the pyridine nitrogen atom. nih.gov This confirms its role as a strong nucleophile.
NBO analysis provides detailed insight into charge delocalization and bonding interactions. In DMAP, the lone pair of electrons on the dimethylamino nitrogen participates in conjugation with the π-system of the pyridine ring. uni-regensburg.de The degree of this conjugation can be estimated by the planarization of the amino group and the stabilization energy associated with the interaction between the nitrogen lone pair (LP) and the antibonding orbitals (BD*) of the ring. uni-regensburg.de Quaternization of the pyridine nitrogen, as occurs during the formation of the catalytic intermediate, enhances this conjugation. uni-regensburg.de
Table 2: NBO Analysis Parameters for DMAP and Related Structures
| Parameter | Description | DMA | DMAP |
|---|---|---|---|
| Δφ (°) | Deviation of the sum of angles at the amino nitrogen from 360° | 5 | ~0 |
| max ELF | Maximum electron localization function on the amino nitrogen | 0.92 | < 0.92 |
| Econj (kJ/mol) | Conjugation energy of the nitrogen lone pair with the ring | 177–186 | 209–240 |
Data illustrating the increased planarity and conjugation of the dimethylamino group upon incorporation into the pyridine ring. uni-regensburg.de
Spectroscopic Probes for Catalytic Intermediates and Interactions
Spectroscopic methods are invaluable for directly observing catalytic intermediates and probing the non-covalent interactions that influence catalytic processes.
Fluorescence spectroscopy is a highly sensitive technique that can be used to study non-covalent interactions, such as cation-π interactions. These interactions, which occur between a cation and the electron-rich face of an aromatic π-system, can play a significant role in catalysis and molecular recognition. In the context of DMAP-derived catalysts, intramolecular cation-π interactions can be engineered into the catalyst design. bham.ac.uk The formation of such interactions can be monitored by changes in the fluorescence properties of the molecule, such as shifts in the emission wavelength or changes in fluorescence intensity. bham.ac.ukrsc.org The study of these interactions is crucial for the rational design of new catalysts with enhanced activity and selectivity.
Broader Scientific Impact and Future Research Trajectories
Contributions to Green Chemistry and Sustainable Synthesis
A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture, which often leads to product contamination and environmental waste. academie-sciences.fr (4-(Dimethylamino)pyridin-2-yl)methanol offers a direct solution to this issue, positioning it as a valuable asset in the development of greener, more sustainable chemical processes.
The primary contribution of this compound to green chemistry lies in its potential for immobilization. The presence of the hydroxymethyl (-CH₂OH) group provides a reactive site for covalently anchoring the catalyst onto solid supports, such as silica, polymers, or magnetic nanoparticles. This process of "heterogenization" transforms the typically homogeneous DMAP-type catalyst into a solid-supported, recyclable catalyst. Such an approach aligns with core principles of green chemistry by simplifying product purification, minimizing solvent use for extraction, and allowing for the reuse of the catalyst over multiple reaction cycles, thereby reducing cost and waste.
Research into immobilized DMAP systems has already demonstrated the viability of this strategy. academie-sciences.fr By extension, this compound is an ideal candidate for creating next-generation recyclable catalysts with potentially enhanced stability and activity due to the specific linker structure.
| Feature | Homogeneous DMAP Catalyst | Immobilized this compound | Contribution to Sustainability |
| Catalyst Recovery | Difficult; requires extraction or distillation | Simple; filtration or magnetic separation | Reduces solvent waste and energy consumption. |
| Catalyst Reusability | Generally not reusable | High potential for multiple reuse cycles | Lowers process costs and conserves resources. |
| Product Purity | Risk of catalyst contamination in the final product | High purity of product with minimal contamination | Simplifies downstream processing and is crucial for pharmaceutical applications. |
| Process Type | Batch processing | Suitable for continuous flow reactor systems | Enhances process efficiency and safety. |
Future research will likely focus on optimizing the immobilization techniques for this compound and evaluating the performance of these new solid-supported catalysts in a variety of important chemical transformations, such as acylation and esterification reactions. sigmaaldrich.com
Development of Advanced Materials with Tunable Properties
The dual functionality of this compound makes it an exceptional building block, or monomer, for the synthesis of advanced functional materials. The ability to incorporate the highly active DMAP catalytic site directly into polymer chains or onto material surfaces paves the way for creating "smart" materials with built-in catalytic activity and other tunable properties.
The hydroxyl group can readily participate in polymerization reactions, such as condensation polymerization, to form polyesters, polyethers, or polyurethanes. The resulting polymers would feature DMAP moieties as pendant groups along the backbone. The properties of these materials could be precisely tuned by:
Architectural Design: Advanced polymerization techniques could be employed to create materials with specific architectures, such as block copolymers or hyperbranched polymers, leading to materials with unique self-assembly behaviors or enhanced catalytic site accessibility. academie-sciences.fr
Furthermore, this compound can be used to functionalize surfaces. By grafting the molecule onto substrates like silicon wafers, glass, or metal oxide nanoparticles, surfaces can be rendered catalytically active. Such materials could find applications in microfluidic reactors, self-cleaning coatings, or specialized sensor development. The research trajectory in this area involves synthesizing these novel materials and characterizing their structural and catalytic properties to unlock their full potential in materials science and engineering.
Emerging Applications and Unexplored Reactivity
While the catalytic activity of the DMAP core is well-established, the specific structure of this compound suggests novel reactivity patterns and applications that are currently unexplored. The proximity of the hydroxymethyl group to the pyridine (B92270) nitrogen could lead to cooperative or bifunctional catalysis, where both groups participate in the reaction mechanism.
Potential areas for future research include:
Bifunctional Catalysis: The hydroxyl group could act as a proton shuttle or a hydrogen-bond donor, stabilizing transition states in a catalytic cycle. This could enhance reaction rates and selectivity in ways not possible with DMAP alone, opening doors to new types of catalyzed reactions.
Ligand Development for Coordination Chemistry: The molecule possesses three potential coordination sites (the two nitrogen atoms and the oxygen atom), making it a candidate for use as a tridentate ligand in organometallic chemistry. Metal complexes formed with this ligand could exhibit unique catalytic activities for reactions such as cross-coupling, hydrogenation, or oxidation.
Asymmetric Catalysis: Synthesis of chiral analogues of this compound could produce valuable new catalysts for asymmetric synthesis. If the hydroxymethyl group is modified to create a chiral center, it could influence the stereochemical outcome of reactions, a critical need in the pharmaceutical industry for producing enantiomerically pure drugs.
| Research Area | Potential Role of this compound | Scientific Impact |
| Bifunctional Catalysis | The -OH and pyridine-N groups act in concert to facilitate a reaction. | Development of more efficient and selective catalytic systems. |
| Organometallic Chemistry | Acts as a tridentate ligand to form novel metal complexes. | Creation of new catalysts for challenging chemical transformations. |
| Asymmetric Synthesis | Chiral derivatives used to control the stereochemistry of a reaction. | Access to new methods for producing enantiopure compounds. |
| Supramolecular Chemistry | Serves as a building block for self-assembled structures via hydrogen bonding. | Design of functional nanostructures and molecular machines. |
The exploration of these frontiers promises to reveal new fundamental principles of catalysis and molecular design, further cementing the importance of functionalized pyridine derivatives in modern chemical science.
Q & A
Q. What are the standard synthetic routes for (4-(Dimethylamino)pyridin-2-yl)methanol, and what key reaction conditions are required?
The synthesis typically involves functionalizing a pyridine ring with dimethylamino and hydroxymethyl groups. A common approach includes:
- Nucleophilic substitution : Starting from a pre-substituted pyridine derivative (e.g., 4-chloropyridine), the dimethylamino group is introduced via reaction with dimethylamine under reflux conditions.
- Hydroxymethylation : The hydroxymethyl group is added through formaldehyde in the presence of a base (e.g., NaOH), followed by purification via recrystallization or column chromatography .
- Critical conditions : Strict pH control during substitution and inert atmospheres to prevent oxidation of sensitive intermediates.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR spectroscopy : and NMR to confirm the positions of dimethylamino and hydroxymethyl groups. The dimethylamino protons typically appear as a singlet (~δ 2.5–3.0 ppm), while the hydroxymethyl protons resonate near δ 4.5–5.0 ppm.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC/GC : For purity assessment, especially after recrystallization or chromatography .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic applications?
Density Functional Theory (DFT) calculations can:
- Map electron density distribution to identify nucleophilic/electrophilic sites (e.g., the dimethylamino group’s electron-donating effect).
- Simulate transition states for reactions like esterification or coordination with metal catalysts.
- Validate experimental observations, such as regioselectivity in cross-coupling reactions. Input structures can be derived from canonical SMILES or InChI codes (e.g.,
InChI=1S/C8H12N2O/...) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Purity variations : Impurities in synthesis (e.g., unreacted formaldehyde) can skew assays. Reproducible purification (e.g., column chromatography) is critical.
- Assay conditions : Standardize protocols (e.g., MTT assay cell lines, incubation times) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural analogs : Compare with derivatives like (4-Chlorophenyl)(pyridin-2-yl)methanol to isolate substituent effects .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Hygroscopicity : The hydroxymethyl group may absorb moisture, complicating crystal growth. Solutions include:
- Slow evaporation in anhydrous solvents (e.g., chloroform-acetone mixtures).
- Use of anti-solvents (e.g., hexane) to induce crystallization.
- Polymorphism : Screening multiple solvents (e.g., ethanol, DMSO) and temperatures to isolate stable polymorphs, as seen in related pyridine derivatives .
Q. How does the dimethylamino group influence the compound’s coordination chemistry with transition metals?
- Electron donation : The dimethylamino group enhances metal-ligand binding via lone-pair donation, as observed in palladium-catalyzed cross-couplings.
- Steric effects : The bulky dimethyl group may limit accessibility to metal centers, requiring tailored ligands (e.g., bidentate pyridine-phosphine systems).
- Experimental validation: X-ray crystallography of metal complexes (e.g., Pd or Cu) to confirm coordination modes .
Methodological Guidelines
Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives of this compound?
- Chiral resolution : Use chiral stationary phases (CSPs) in HPLC, as demonstrated for (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol .
- Asymmetric synthesis : Employ enantioselective catalysts (e.g., BINOL-derived ligands) during hydroxymethylation.
- Circular dichroism (CD) : Confirm enantiopurity post-synthesis .
Q. How are stability studies designed for this compound under varying pH and temperature conditions?
- Accelerated degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 48 hours.
- Analytical monitoring : Track degradation products via LC-MS and quantify stability using Arrhenius kinetics.
- Key findings : The hydroxymethyl group is prone to oxidation at high pH, necessitating storage at neutral pH and low temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
